molecular formula C16H18N2O6S2 B3412039 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide CAS No. 922910-84-7

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3412039
CAS No.: 922910-84-7
M. Wt: 398.5 g/mol
InChI Key: ZHZPMXGNDGVPCY-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide is a chemical compound of significant interest in biomedical research, particularly in the field of antiparasitic drug discovery. This diarylsulfonamide-based compound is intended for research applications only and is not for diagnostic or therapeutic use. Diarylsulfonamides are a privileged scaffold in medicinal chemistry, known for their synthetic accessibility, stability, and favorable drug-like properties, including adequate aqueous solubility . They have been investigated for their ability to inhibit microtubule dynamics by targeting tubulin, a crucial protein for cell structure, division, and transport . Specifically, this class of compounds is designed to exploit sequence differences between parasite and host tubulin, offering a potential mechanism for selective targeting . Research indicates that novel diarylsulfonamides can demonstrate potent activity against intracellular amastigotes of Leishmania infantum , the parasite responsible for Visceral Leishmaniasis, with some compounds showing potency comparable to or better than the current drug miltefosine . The structural features of this compound—comprising a propanamide linker between a 4-methoxybenzenesulfonyl group and a 4-sulfamoylphenyl ring—are characteristic of inhibitors that bind at the colchicine site of parasitic tubulin, a promising target for the development of new antiparasitic agents . This makes 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide a valuable chemical tool for researchers studying tubulin dynamics, investigating novel mechanisms of action against kinetoplastid parasites, and conducting hit-to-lead optimization campaigns.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S2/c1-24-13-4-8-14(9-5-13)25(20,21)11-10-16(19)18-12-2-6-15(7-3-12)26(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZPMXGNDGVPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: This involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate base.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-aminobenzenesulfonamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of 4-methoxybenzenesulfonic acid.

    Reduction: Formation of 4-methoxybenzenesulfide.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide":

Multi-Target Agents

  • TTD (Therapeutic Target Database) lists multi-target agents, including compounds that target both MMP1 and MMP3. One such compound is "3-(4-Methoxy-benzenesulfonyl)-thiazolidine-4-carboxylic acid hydroxyamide" .
  • Other compounds listed that target both MMP1 and MMP3 include "2-(2-Mercapto-acetyl)-nonanoic acid {(S)-2,2-dimethyl-1-[2-(4-sulfamoyl-phenyl)-ethylcarbamoyl]-propyl}-amide" and "1-{(S)-1-Benzyl-2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3-(5-thioxo-4,5-dihydro-[1,3,4]thiadiazol-2-yl)-urea" .

Sulfonamides

  • The Comparative Toxicogenomics Database (CTD) provides information on Sulfonamides, including associated genes, diseases, phenotype references, and exposure references .
  • "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide" is a sulfonamide .

Specific Compound Information

  • Molport provides information on "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide", including its shipping price, availability in the warehouse, purity, and type .

Potential Applications

While the search results do not explicitly detail the applications of "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide", the information provided suggests potential research avenues:

  • MMP1 and MMP3 Inhibition: Given that some compounds with methoxy-benzenesulfonyl and sulfamoyl-phenyl groups are MMP1 and MMP3 inhibitors, "3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide" could be investigated for similar activity .
  • Pharmaceutical Research: As a sulfonamide, this compound might have potential applications in drug development .
  • Lactate Imaging: Latest advances have been made for non-invasive imaging of lactate, which is of enormous significance in cancer and metabolic disorders where glycolysis dominates .
  • Antibacterial Materials: Latest work has been done in the area of antibacterial polymeric systems, specifically in the medical industry, and how these materials can be tailored to create responsive, customized bactericidal materials .

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of metabolic pathways and inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide with structurally and functionally related sulfonamide-propanamide derivatives.

Structural Features

Compound Name Key Substituents Synthesis Yield Melting Point (°C) Biological Activity (MGI%)* References
3-(4-Methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide 4-Methoxybenzenesulfonyl, 4-sulfamoylphenyl N/A N/A N/A -
3-(1H-Indol-3-yl)-N-(4-sulfamoylphenyl)propanamide (2d) 1H-Indol-3-yl, 4-sulfamoylphenyl - 198–199 N/A
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (4) 2-Oxobenzoxazolyl, 4-sulfamoylphenyl 78% 252–254 N/A
N-(4-Sulfamoylphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinonyl)thio]propanamide (18) Quinazolinonyl-thio, 3,4,5-trimethoxybenzyl, 4-sulfamoylphenyl - N/A 10% (Antitumor)
3-[2-(4-Chlorobenzylidene)hydrazino]-N-(4-sulfamoylphenyl)propanamide 4-Chlorobenzylidene hydrazine, 4-sulfamoylphenyl 81.3% N/A N/A

Notes:

  • MGI% : Mean Growth Inhibition percentage in antitumor assays.

Key Differentiators

  • Methoxy Group Impact: The 4-methoxybenzenesulfonyl moiety in the target compound may enhance metabolic stability compared to non-methoxylated analogs like 2d or 4 .
  • Sulfamoyl Positioning : The 4-sulfamoylphenyl group is a common feature in antitumor agents, but its efficacy depends on auxiliary substituents (e.g., trimethoxybenzyl in compound 19 vs. methoxy in the target compound) .

Biological Activity

  • Molecular Formula : C16H18N2O6S2
  • Molecular Weight : 398.4539 g/mol
  • Structure : The compound features a methoxybenzenesulfonyl group and a sulfamoylphenyl moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. For instance, sulfonamides compete with para-aminobenzoic acid (PABA), an essential substrate for the synthesis of folate in bacteria.

Antiviral Activity

Recent studies have suggested that compounds similar to 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide may possess antiviral properties. For example, derivatives of benzamide have shown broad-spectrum antiviral effects against various viruses including HIV and Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . The potential for 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide to act similarly warrants further investigation.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that certain sulfonamide derivatives exhibit low toxicity levels in vitro, making them promising candidates for further development in therapeutic applications.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : By mimicking natural substrates, it can inhibit enzymes involved in critical metabolic pathways.
  • Interference with Nucleic Acid Synthesis : Similar to other sulfonamides, it may disrupt nucleic acid synthesis in pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralPotential activity against HBV
CytotoxicityLow toxicity in preliminary assays

Notable Research Findings

  • Antiviral Screening : A study on related compounds indicated significant antiviral activity against HBV with IC50 values lower than standard treatments like lamivudine .
  • Cytotoxicity Assessment : In vitro tests demonstrated that derivatives had acceptable safety profiles, with CC50 values indicating low cytotoxicity .

Q & A

Q. Which structural motifs are critical for its antimicrobial activity, and how can they be modified?

  • Methodological Answer : The sulfamoylphenyl group is essential for targeting dihydropteroate synthase in bacteria. Modifications:
  • Replace the methoxy group with trifluoromethyl to enhance membrane penetration.
  • Introduce a triazole ring to improve resistance to enzymatic degradation. Test via SAR libraries and molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 2
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3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide

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